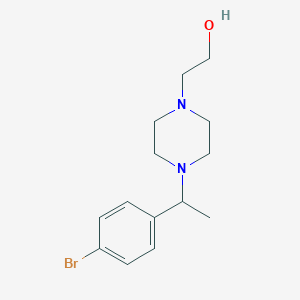

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLMBAWFWFODKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(1-(4-bromophenyl)ethyl)piperazin-1-yl)ethanol generally proceeds via:

- Functionalization of the piperazine nitrogen atoms.

- Introduction of the 4-bromophenyl ethyl substituent at the piperazine nitrogen.

- Attachment or preservation of the 2-hydroxyethyl group on the piperazine ring.

This molecule is structurally related to piperazine derivatives used in medicinal chemistry, often prepared via alkylation, substitution, or reductive amination steps.

Preparation of Piperazine Core with 2-Hydroxyethyl Substitution

The starting point is often 1-(2-hydroxyethyl)piperazine, a commercially available or easily synthesized intermediate. This compound provides the hydroxyethyl group at the piperazine nitrogen, which is crucial for the final molecule’s structure.

Specific Synthetic Examples and Conditions

While direct literature on this exact compound is limited, related piperazine derivatives with similar substitution patterns have been synthesized using the following methods:

Although these examples focus on sulfonyl derivatives, the alkylation strategy is analogous for introducing the 4-bromophenyl ethyl group.

Alternative Eco-Friendly Synthesis Approaches

Recent research highlights greener synthesis methods for piperazine derivatives involving:

- Use of ethanol as a green solvent.

- Catalyst-free or base-induced reactions.

- Use of trimethylsilyl cyanide and disulfides for functionalization of piperazine rings.

For example, a method for synthesizing 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles involves:

- Reacting 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride with disulfides and trimethylsilyl cyanide in ethanol at 100 °C for 3 hours.

- Using cesium carbonate as the base.

- This method achieves high yields (~90%) and is tolerant to air and moisture.

Although this exact method is for sulfur-containing derivatives, the principles can be adapted for synthesizing 2-(4-(1-(4-bromophenyl)ethyl)piperazin-1-yl)ethanol by replacing the sulfur-containing reagents with the appropriate 4-bromophenyl ethyl electrophiles.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of 1-(2-hydroxyethyl)piperazine with 1-(4-bromophenyl)ethyl halide | 1-(2-hydroxyethyl)piperazine, 1-(4-bromophenyl)ethyl bromide | Base (e.g., triethylamine), solvent (THF or EtOH) | 0–15 °C initial, then room temp, 1–4 h | Straightforward, moderate to high yield | Requires halide synthesis, possible side reactions |

| Sulfonylation followed by bromoacetylation and substitution (analogous pathway) | Piperazine, 4-substituted aryl sulfonyl chloride, bromoacetyl chloride | Zn dust, triethylamine, solvents (THF, CH2Cl2) | 0–15 °C, reflux steps | Well-established, good yields | Multi-step, not direct for bromoethyl group |

| Base-induced, catalyst-free reaction in ethanol (green chemistry approach) | 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, disulfides or analogs | Cs2CO3, TMSCN, EtOH | 100 °C, 3 h, air atmosphere | Eco-friendly, high yield, simple purification | Specific to sulfur-containing derivatives; adaptation needed |

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: 4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)acetaldehyde or 4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)acetic acid.

Reduction: 2-(4-(1-Phenylethyl)piperazin-1-yl)ethanol.

Substitution: 2-(4-(1-(4-Azidophenyl)ethyl)piperazin-1-yl)ethanol or 2-(4-(1-(4-Thiophenyl)ethyl)piperazin-1-yl)ethanol.

Scientific Research Applications

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the ethanol moiety can influence its solubility and pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogs in Receptor Binding Studies

Compounds with arylpiperazine scaffolds are frequently explored as central nervous system (CNS) agents. Notable examples include:

Key Findings :

- Arylsulfonylindole derivatives (e.g., 4j, 4b) exhibit high 5-HT6 receptor antagonism, attributed to bulky sulfonyl groups enhancing hydrophobic interactions .

- Cetirizine analogs demonstrate antihistamine activity via diphenylmethyl groups, contrasting with the bromophenyl group in the target compound, which may favor different receptor targets .

- The target compound’s oil form suggests lower crystallinity compared to solid analogs, which could impact formulation stability .

Key Findings :

- Crystalline derivatives (e.g., ) often require purification via column chromatography, whereas the target compound’s oil form may simplify synthesis but complicate storage .

- Halogenated aryl groups (bromo, chloro, fluoro) are common in piperazine derivatives, influencing electronic effects and binding affinity .

Biological Activity

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol, identified by its CAS Number 1355532-16-9, is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound contains a piperazine moiety and a bromophenyl group, which contribute to its diverse interactions with biological targets.

- Molecular Formula : C14H21BrN2O

- Molecular Weight : 313.24 g/mol

- InChI Key : KTLMBAWFWFODKO-UHFFFAOYSA-N

- Appearance : Oil

- Storage Temperature : 4 °C

Research on the specific mechanism of action for 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol is limited. However, preliminary studies suggest that this compound may function as both an inhibitor and an activator of certain enzymes involved in metabolic pathways. This dual role indicates its potential therapeutic applications, particularly in metabolic disorders where enzyme modulation is crucial .

Biological Activity

The biological activity of this compound has been highlighted in various studies, demonstrating its potential effects on different biological systems:

- Enzyme Interaction : The compound has shown the ability to bind to various proteins and enzymes, influencing their activity and stability. This interaction is essential for understanding its therapeutic effects and mechanisms of action.

- Antimicrobial Properties : Although specific studies focusing solely on this compound are scarce, related compounds with similar structures have exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperazine have been reported to show potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Anti-proliferative Effects : Compounds structurally related to 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol have demonstrated anti-proliferative activity against cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

A comparison of 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol with structurally similar compounds reveals differences in their biological activities based on substituents:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Chlorophenyl)piperazine | Structure | Chlorine instead of bromine |

| 2-[4-[1-(Phenethyl)piperazin-1-yl]ethanol | Structure | Lacks bromine substituent |

| 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl | Structure | Additional methoxy group |

These variations significantly affect their biological activity and potential applications in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives. For example, a two-step approach may involve:

- Step 1 : Alkylation of 1-(4-bromophenyl)ethylpiperazine with a bromoethanol derivative under reflux in ethanol or acetonitrile .

- Step 2 : Purification via column chromatography (silica gel, methanol/dichloromethane gradient).

Optimization : Monitor reaction progress using TLC or HPLC. Adjust molar ratios (e.g., 1.2:1 for the bromoethanol derivative to piperazine intermediate) and temperature (70–80°C) to minimize side products .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include:

- Melting Point : Use differential scanning calorimetry (DSC); comparable piperazine derivatives exhibit melting points near 190°C .

- Solubility : Test in DMSO, ethanol, and water. Piperazine-containing compounds often show limited aqueous solubility, requiring co-solvents like DMSO for in vitro studies .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR : H and C NMR to verify the piperazine ring, bromophenyl group, and ethanol moiety. Look for characteristic shifts (e.g., piperazine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] ~ 353–355 Da, accounting for bromine isotopes) .

- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry, particularly if chiral centers are present .

Q. What preliminary toxicity assessments should be conducted given limited existing data?

- In Vitro Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells at concentrations ranging from 1–100 µM .

- Acute Toxicity : Follow OECD Guideline 423 for rodent studies, starting with a 300 mg/kg dose and monitoring for neurobehavioral effects (common in piperazine derivatives) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Target Identification : Perform affinity chromatography or pull-down assays using immobilized compound derivatives to identify binding proteins .

- Molecular Docking : Use AutoDock Vina to model interactions with receptors like 5-HT or dopamine receptors, given structural similarity to known agonists .

- Pathway Analysis : Apply RNA-seq or phosphoproteomics to treated cell lines to map signaling pathways (e.g., apoptosis, ferroptosis) .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) to rule out impurities .

- Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually inhibit growth .

- Metabolic Stability : Assess liver microsomal degradation to determine if rapid metabolism explains variable in vivo activity .

Q. How can structural modifications enhance selectivity or potency?

- Bromophenyl Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to alter receptor binding .

- Ethanol Moiety Replacement : Substitute with a carboxylic acid to improve aqueous solubility or with a fluorinated group to enhance CNS penetration .

- Piperazine Ring Functionalization : Add methyl groups to reduce off-target histamine receptor binding .

Q. What methods are suitable for enantiomeric synthesis and chiral separation?

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during key alkylation steps .

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol (90:10) for resolution .

- Circular Dichroism (CD) : Confirm enantiomer identity by comparing CD spectra to computational predictions .

Q. How should ecological impact studies be designed given the lack of ecotoxicity data?

- Biodegradation : Use OECD 301F tests with activated sludge to measure 28-day degradation rates .

- Aquatic Toxicity : Expose Daphnia magna to 0.1–10 mg/L concentrations and monitor lethality/immobilization over 48 hours .

- Soil Adsorption : Conduct batch experiments with varying organic matter content to estimate K values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.